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2H,2'H-[3,3'-Bichromene]-2,2'-dione

Cat. No.: B7797055
CAS No.: 23783-79-1
M. Wt: 290.3 g/mol
InChI Key: GHCRWJLFNDIAHM-UHFFFAOYSA-N
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Description

Historical Context of Coumarin (B35378) and Bicoumarin Synthetic and Mechanistic Investigations

The journey of coumarins began in 1820 with its first isolation from the tonka bean. nih.gov This discovery paved the way for extensive research into this class of compounds, which are now known to be widespread in the plant kingdom. nih.gov The synthesis of coumarin itself was a landmark achievement in the mid-nineteenth century, credited to Perkin, whose named reaction remains relevant today. researchgate.net Over the years, nearly 1300 coumarin derivatives have been identified from natural sources, and thousands more have been synthesized in laboratories. researchgate.net

The investigation into bicoumarins, which are dimers of coumarin units, is a more recent but equally significant area of study. researchgate.net These compounds have garnered interest due to their diverse biological activities. researchgate.netresearchgate.net Early investigations into bicoumarins were spurred by the discovery of dicoumarol, a naturally occurring anticoagulant found in spoiled sweet clover. nih.gov This discovery highlighted the potential of bicoumarin structures in medicinal chemistry.

Synthetic strategies for creating both symmetrical and nonsymmetrical 3,3'-bicoumarins have been a key focus. A notable advancement in this area is the use of iterative Perkin reactions. acs.orgacs.orgnih.gov This method involves the initial formation of a coumarin acetic acid derivative from a salicylaldehyde (B1680747), followed by a second Perkin condensation with another salicylaldehyde to yield the desired nonsymmetrical 3,3'-bicoumarin. acs.orgacs.orgnih.gov Another significant approach involves the palladium-catalyzed decarboxylative coupling of 3-coumarin carboxylic acids with 3-bromocoumarins. acs.org

Significance of the 2H,2'H-[3,3'-Bichromene]-2,2'-dione Scaffold in Modern Organic Chemistry

The this compound scaffold is a privileged structure in modern organic chemistry due to its versatile biological activities and applications. nih.govnih.gov The unique arrangement of two coumarin units imparts distinct chemical and physical properties, making it a valuable building block for the synthesis of more complex molecules. chemscene.com

The significance of this scaffold is underscored by the wide range of biological activities exhibited by its derivatives. These include antimicrobial, antioxidant, and potential anti-cancer effects. smolecule.com The ability to functionalize the core structure at various positions allows for the fine-tuning of these properties, leading to the development of compounds with enhanced potency and selectivity. mdpi.com

Furthermore, the luminescent properties of some 3,3'-bicoumarins open up possibilities for their use in materials science, such as in the development of organic light-emitting diodes (OLEDs). acs.org The rigid, conjugated system of the bicoumarin scaffold is conducive to fluorescence, a property that is also being explored for creating fluorescent probes for biological imaging and diagnostics. nih.govmdpi.com

Overview of Research Trajectories for 3,3'-Bicoumarin Derivatives

Current research on 3,3'-bicoumarin derivatives is following several promising trajectories. A primary focus is the development of novel synthetic methodologies to access a wider range of structurally diverse derivatives. acs.orgacs.orgnih.gov This includes the exploration of new catalysts and reaction conditions to improve yields and stereoselectivity. researchgate.net For instance, the use of sulfamic acid as a catalyst in aqueous media under microwave irradiation has been shown to be an efficient method for the synthesis of certain biscoumarin derivatives. researchgate.net

Another major research direction is the investigation of the biological activities of these compounds. researchgate.net Scientists are actively screening 3,3'-bicoumarin derivatives for their potential as therapeutic agents, particularly in the areas of cancer, infectious diseases, and inflammatory conditions. researchgate.netnih.gov For example, some 3-phenylcoumarin (B1362560) derivatives have been shown to modulate the production of reactive oxygen species by neutrophils, suggesting their potential in treating inflammatory diseases. nih.govfapesp.br

The exploration of the structure-activity relationships (SAR) is also a critical aspect of current research. mdpi.com By systematically modifying the structure of the 3,3'-bicoumarin scaffold and evaluating the resulting changes in biological activity, researchers can identify key structural features responsible for their therapeutic effects. This knowledge is crucial for the rational design of new and more potent drug candidates. mdpi.com Furthermore, computational studies, such as molecular docking and network pharmacology, are being increasingly employed to understand the mechanism of action of these compounds at the molecular level. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H10O4 B7797055 2H,2'H-[3,3'-Bichromene]-2,2'-dione CAS No. 23783-79-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-oxochromen-3-yl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O4/c19-17-13(9-11-5-1-3-7-15(11)21-17)14-10-12-6-2-4-8-16(12)22-18(14)20/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCRWJLFNDIAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393681
Record name [3,3'-Bi-2H-1-benzopyran]-2,2'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23783-79-1
Record name [3,2'-dione
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [3,3'-Bi-2H-1-benzopyran]-2,2'-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2h,2 H 3,3 Bichromene 2,2 Dione and Its Functionalized Analogues

Direct Dimerization Strategies

Direct dimerization strategies involve the coupling of two coumarin (B35378) units to form the bichromene core. This can be achieved through the homodimerization of identical coumarin precursors or heterodimerization of different coumarin molecules. These reactions are often facilitated by chemical catalysts or enzymatic processes.

Homodimerization Reactions of Coumarin Precursors

The homodimerization of coumarin precursors is a common and direct route to symmetrical bicoumarins like 2H,2'H-[3,3'-Bichromene]-2,2'-dione. This approach typically involves the coupling of two identical coumarin molecules, often substituted at the 3-position to facilitate the reaction.

Influence of Catalytic Systems on Dimerization Efficiency (e.g., Zn, Zn(OAc)₂)

The efficiency of coumarin homodimerization is significantly influenced by the catalytic system employed. Systems combining zinc metal with a metallic salt, such as zinc chloride (ZnCl₂) or zinc acetate (B1210297) (Zn(OAc)₂), have been shown to be effective, particularly under sonication. nih.gov The choice of the zinc salt can affect the reaction, with theoretical results suggesting that the C-C bond formation between radical intermediates is more spontaneous with ZnCl₂ compared to Zn(OAc)₂. nih.gov Zinc acetate, often in its dihydrate form (Zn(OAc)₂·2H₂O), is a readily available and stable catalyst that has been used in combination with co-catalysts like aniline (B41778) for other types of polymerizations. nih.gov The catalytic activity of these zinc compounds is believed to involve the activation of the coumarin precursor, facilitating the dimerization process. nih.gov

Table 1: Effect of Catalytic Systems on the Homodimerization of 3-Acetylcoumarin

Catalyst SystemReaction ConditionsProductYield (%)Reference
Zn, Chloroacetic AnhydrideTHF/Et₂O, Ultrasound (20 kHz, 40 °C), 10 min2,2'-diacetyl-2H,2'H-[3,3'-bichromene]-2,2'-dione92 mdpi.com
Zn, ZnCl₂Sonication2,2'-diacetyl-2H,2'H-[3,3'-bichromene]-2,2'-dioneNot specified nih.gov
Zn, Zn(OAc)₂Sonication2,2'-diacetyl-2H,2'H-[3,3'-bichromene]-2,2'-dioneNot specified nih.gov
Solvent Effects in Dimerization Reactions

The choice of solvent plays a crucial role in dimerization reactions, influencing both the reaction rate and the stereochemical outcome. rsc.orgresearchgate.net In photodimerization reactions of coumarin, solvent polarity is a key factor. rsc.orgresearchgate.netrsc.org Nonpolar solvents generally favor the formation of anti-dimers, while polar solvents tend to promote the formation of syn-dimers. researchgate.net For instance, the photodimerization of coumarin in benzene (B151609), a non-polar solvent, primarily yields the anti-head-to-head dimer. rsc.orgmdpi.com In contrast, using more polar solvents like ethanol (B145695) or in aqueous solutions enhances the formation of syn dimers. rsc.orgrsc.org Theoretical studies have also highlighted the activating role of the solvent in reactions involving zinc salts, where the formation of solvent-catalyst complexes can lower the energy barrier for the reaction. nih.gov

Table 2: Influence of Solvent Polarity on Coumarin Photodimerization Products

SolventPolarityMajor Dimer Product(s)Reference
BenzeneNon-polaranti-head-to-head rsc.orgmdpi.com
EthanolPolarsyn-head-to-head rsc.org
AcetonitrilePolarsyn and anti dimers rsc.org
WaterHighsyn-head-to-head researchgate.netrsc.org
Stereochemical Aspects of Dimer Formation

The dimerization of coumarins can lead to the formation of different stereoisomers, including syn and anti, as well as head-to-head and head-to-tail adducts. rsc.org The stereochemical outcome is highly dependent on the reaction conditions, such as the solvent and the presence of a sensitizer (B1316253) in photochemical reactions. researchgate.net Direct irradiation of coumarin in solution typically yields a mixture of isomers. mdpi.com For example, direct irradiation in benzene results in a mixture dominated by the anti-head-to-head dimer, while irradiation in 1,2-ethanediol (B42446) produces a different ratio of isomers with a significant amount of the syn-head-head dimer. mdpi.com The use of supramolecular systems, such as cyclodextrins, has been shown to control the stereoselectivity of the photodimerization, favoring the formation of the syn-head-head dimer. mdpi.com

Enzymatic Catalysis in Bicoumarin Synthesis (e.g., Horseradish Peroxidase-Catalyzed Dimerization)

Enzymatic catalysis offers a green and selective alternative for the synthesis of bicoumarins. Horseradish peroxidase (HRP) has been successfully employed to catalyze the dimerization of various coumarin derivatives. rsc.org This enzymatic approach is particularly effective for coumarins possessing a single substituted phenolic hydroxyl group, leading to the selective formation of novel bicoumarins. rsc.org In contrast, coumarins with multiple hydroxyl groups can result in the formation of several different bicoumarin products. rsc.org

The HRP-catalyzed dimerization is influenced by several factors, including enzyme concentration, hydrogen peroxide (H₂O₂) concentration, pH, temperature, and incubation time. rsc.org Optimized conditions for the dimerization of certain coumarins have been established as 1 g/L HRP, 0.66 M H₂O₂, at a pH of 3 and a temperature of 25 °C, with an incubation time of 15 minutes. rsc.org Under these conditions, yields of bicoumarins can range from 10% to 40%. rsc.org The mechanism of HRP-catalyzed oxidation of coumarins like scopoletin (B1681571) involves the interaction of the coumarin with different forms of the peroxidase enzyme. nih.govnih.gov

Oxidative Coupling Methodologies (e.g., Thallium(III) Salt-Mediated Oxidation)

Oxidative coupling represents a direct strategy for the formation of the C-C bond linking two coumarin units. Among various oxidizing agents, thallium(III) salts have been investigated for the synthesis of dimeric coumarin structures. The reaction involves the oxidation of a coumarin precursor, which leads to the formation of a radical or an organometalllic intermediate that subsequently dimerizes.

Research has indicated the use of thallium(III) salts for the oxidation of coumarin derivatives. For instance, the oxidation of 4-methylcoumarins with thallium(III) nitrate (B79036) has been reported to yield substituted 3,3'-bicoumarins. Thallium(III) nitrate (Tl(NO₃)₃), often used as a trihydrate, is a potent oxidizing agent that can effect a variety of transformations in organic synthesis. wikipedia.orgslideshare.net Similarly, thallium(III) acetate (TTA) is another versatile reagent used in the oxidation of phenolic compounds and other aromatic systems. While the general principle of thallium-mediated oxidative coupling is established, specific, high-yield protocols for the synthesis of the parent this compound via this method require further investigation to be competitive with other synthetic strategies.

Convergent Multi-Step Synthetic Approaches

Convergent strategies involve the synthesis of advanced intermediates that are then combined in a final step to form the target molecule. These methods offer greater control and flexibility, particularly for the synthesis of non-symmetrical bicoumarins.

Sequential Perkin Condensation for Non-Symmetrical 3,3'-Bicoumarins

Synthesis of 2-(2-oxo-2H-chromen-3-yl)acetic Acid Intermediates

The first key step in this sequence is the synthesis of substituted 2-(2-oxo-2H-chromen-3-yl)acetic acid intermediates. This is achieved through a Perkin condensation of a substituted salicylaldehyde (B1680747) with succinic anhydride. nih.gov The reaction establishes the first coumarin ring system with a crucial acetic acid side chain at the 3-position, which serves as the handle for the second condensation.

Second Perkin Condensation with Substituted Salicylaldehydes

The pre-formed 2-(2-oxo-2H-chromen-3-yl)acetic acid intermediate is then subjected to a second Perkin condensation. In this step, the intermediate reacts with a different substituted salicylaldehyde in the presence of acetic anhydride. nih.gov This reaction constructs the second coumarin ring and simultaneously forms the pivotal C3-C3' bond, yielding the non-symmetrical 3,3'-bicoumarin. This metal-free approach provides a straightforward route to complex bicoumarin structures. nih.gov

Role of Coupling Agents (e.g., Mukaiyama Reagent)

To facilitate the condensation, particularly in challenging cases, various coupling agents can be employed. The Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) is a well-known phosphonium-based coupling agent used for the formation of esters and amides under mild conditions. In the context of bicoumarin synthesis, the Mukaiyama reagent was investigated as a potential coupling agent for the reaction between a 2-(2-oxo-2H-chromen-3-yl)acetic acid derivative and a substituted salicylaldehyde. For instance, the reaction of 2-(7-methoxy-2-oxo-2H-chromen-3-yl)acetic acid with 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) using the Mukaiyama reagent in the presence of diisopropylethylamine (DIPEA) in dichloromethane (B109758) (DCM) at 40 °C afforded the corresponding 3,3'-bicoumarin, albeit in a modest 15% yield. nih.gov

Investigation of Electronic Effects of Substituents on Yield

The sequential Perkin condensation strategy has proven effective for a range of substrates, and a notable electronic effect of the substituents on the reaction yield has been observed. nih.gov The nature of the substituent on the salicylaldehyde used in the second Perkin condensation significantly influences the efficiency of the reaction.

A study evaluating the reaction of 2-(7-methoxy-2-oxo-2H-chromen-3-yl)acetic acid with various substituted salicylaldehydes demonstrated this electronic influence. The yields of the resulting non-symmetrical 3,3'-bicoumarins varied from moderate to good, highlighting the impact of the electronic properties of the aldehyde's substituents on the condensation. nih.gov

Below is a table summarizing the yields obtained for the synthesis of various non-symmetrical 3,3'-bicoumarins, illustrating the effect of different substituents on the salicylaldehyde ring.

EntrySalicylaldehyde SubstituentProductYield (%)
13,5-di-tert-butyl9a15
2H9b86
35-bromo9c75
45-nitro9d30
53,5-dichloro9e50
63,5-dibromo9f60
73-methoxy9g82

Data derived from a study on the synthesis of nonsymmetrical 3,3'-bicoumarins. nih.gov The reaction was performed with 2-(7-methoxy-2-oxo-2H-chromen-3-yl)acetic acid as the common intermediate.

Palladium-Catalyzed Decarboxylative Coupling Protocols

Palladium-catalyzed decarboxylative coupling has emerged as a powerful tool for the formation of carbon-carbon bonds, offering a versatile route to complex molecules from readily available carboxylic acids. researchgate.netsci-hub.se This strategy has been successfully applied to the synthesis of various biaryl compounds and has shown promise for the construction of bichromene systems. The reaction typically involves the coupling of a carboxylic acid with an aryl halide or another suitable coupling partner in the presence of a palladium catalyst and a silver carbonate oxidant. sci-hub.sersc.org

A plausible mechanism involves the initial coordination of the carboxyl group to the palladium center, followed by decarboxylation to generate an organopalladium intermediate. This intermediate then undergoes reductive elimination to form the desired C-C bond and regenerate the active palladium catalyst. sci-hub.se The efficiency and regioselectivity of these reactions can be influenced by various factors, including the nature of the palladium catalyst, ligands, bases, and solvents employed. researchgate.netnih.gov

Recent advancements have focused on expanding the scope of decarboxylative coupling to include sp³-hybridized carbons, which presents a significant challenge. northwestern.edu Furthermore, the development of microwave-assisted protocols has been shown to accelerate reaction times and improve yields for the synthesis of biaryls from aromatic acids. rsc.org

Table 1: Examples of Palladium-Catalyzed Decarboxylative Coupling Conditions This table is interactive. Users can sort and filter the data.

Catalyst Ligand Oxidant Solvent Temperature (°C) Reference
Pd(OAc)₂ tBuXPhos Ag₂CO₃ d₆-DMSO 200 (Microwave) rsc.org
Pd₂(dba)₃ t-BuBrettPhos NaNO₂ t-BuOH 100 researchgate.net
Pd(TFA)₂ --- --- --- --- sci-hub.se

Annulation Reactions in the Construction of Related Bichromene Systems

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are a cornerstone of heterocyclic synthesis. In the context of bichromene systems, annulation strategies provide a direct and efficient means to construct the chromene nucleus. A common approach involves the condensation of a substituted phenol (B47542) with a suitable three-carbon component.

For instance, the synthesis of a novel coumarin dimer, 7,7'-dihydroxy-4,4'-dimethyl-3,4-dihydro-2H,2'H-4,6'-bichromene-2,2'-dione, was achieved through the condensation of resorcinol (B1680541) and ethyl acetoacetate (B1235776) using polyphosphoric acid as a catalyst. nih.gov The molar ratio of the reactants was found to influence the yield of the dimeric product. nih.gov

Iron-catalyzed annulation reactions have also been developed for the synthesis of related heterocyclic systems, demonstrating the versatility of transition metal catalysis in constructing complex molecular architectures. researchgate.netresearchgate.net These methods often proceed through radical pathways and offer access to a diverse range of substituted chromene derivatives. researchgate.net

Table 2: Annulation Reactions for Bichromene and Related Systems This table is interactive. Users can sort and filter the data.

Reactant 1 Reactant 2 Catalyst/Reagent Product Reference
Resorcinol Ethyl acetoacetate Polyphosphoric acid 7,7'-dihydroxy-4,4'-dimethyl-3,4-dihydro-2H,2'H-4,6'-bichromene-2,2'-dione nih.gov
Thiohydantoins O-acetyl oximes Iron catalyst 1,3-dibenzyl-3,4-dihydropyrrolo[2,3-d]imidazole-2(1H)-thione derivatives researchgate.net
Salicylic aldehydes Malononitrile --- 2-Imino-2H-chromene-3-carbonitrile derivatives semanticscholar.org

Sustainable and Green Synthetic Approaches to this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. In the synthesis of bichromene derivatives, sustainable approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

The use of dual-frequency ultrasonication has also been explored as a green method for the synthesis of 2-oxo-2H-chromene-3-carbonitriles. researchgate.net This technique can accelerate reaction rates and improve yields, often under milder conditions than traditional heating. Furthermore, research into mechanochemical synthesis and the use of deep eutectic solvents (DES) as reaction media represents a promising frontier for the sustainable production of benzoxazole (B165842) derivatives, which are structurally related to the chromene core. mdpi.com

Development of Novel Synthetic Routes for Diverse this compound Architectures

The quest for novel bichromene architectures with enhanced or unique biological activities necessitates the continuous development of new synthetic routes. This includes the design of modular approaches that allow for the systematic variation of substituents on the bichromene scaffold.

A modular approach has been successfully employed for the synthesis of a library of 8,8'-biflavones, which share a similar biaryl linkage to bichromenes. acs.org This strategy involved the synthesis of flavone (B191248) monomers followed by oxidative coupling to form the biflavone dimers. acs.org A similar strategy could be envisioned for creating diverse this compound architectures.

Furthermore, the development of synthetic pathways to access chromene dione (B5365651) derivatives with specific substitution patterns is an active area of research. researchgate.net These routes often involve multiple steps, including protection-deprotection strategies and carefully orchestrated coupling and cyclization reactions to achieve the desired target molecules. researchgate.net The synthesis of novel spiro-oxindole derivatives fused with chromene systems via three-component reactions also highlights the innovative strategies being employed to create structurally complex and diverse heterocyclic compounds. nih.gov

Chemical Reactivity and Derivatization of 2h,2 H 3,3 Bichromene 2,2 Dione

Reactivity at the Bichromene Core

The core structure of 3,3'-bicoumarin presents reactive sites on both the electron-rich aromatic portions and the electron-deficient pyrone rings.

The benzene (B151609) rings of the coumarin (B35378) system are, in principle, susceptible to electrophilic aromatic substitution (EAS) reactions, a fundamental method for functionalizing arenes. libretexts.orgmasterorganicchemistry.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgyoutube.com The mechanism involves the attack of a strong electrophile on the π-system of the aromatic ring to form a resonance-stabilized cationic intermediate known as a benzenium ion, followed by the loss of a proton to restore aromaticity. libretexts.org

However, in the context of 3,3'-bicoumarins, direct electrophilic substitution on the pre-formed dimer is not the common synthetic route. Instead, functionalized bicoumarins are typically synthesized from precursors that already bear the desired substituents. This strategy circumvents issues with selectivity and potential side reactions that could occur on the complex bicoumarin scaffold. For instance, the synthesis of naturally occurring nonsymmetrical 3,3'-bicoumarins like biscopoletin and 3,3'-biisofraxidin is achieved through the condensation of appropriately substituted salicylaldehydes with coumarin acetic acid derivatives. acs.orgnih.gov This highlights a synthetic preference for building complexity from functionalized monomers rather than modifying the final dimeric structure via EAS.

Table 1: Synthesis of Substituted 3,3'-Bicoumarins from Functionalized Precursors acs.org
Target 3,3'-BicoumarinSubstituted Salicylaldehyde (B1680747) PrecursorCoumarin Acetic Acid Precursor
Biscopoletin2-Hydroxy-4-methoxybenzaldehyde2-(7-Methoxy-2-oxo-2H-chromen-3-yl)acetic acid
3,3'-Biisofraxidin2-Hydroxy-3,4-dimethoxybenzaldehyde2-(7,8-Dimethoxy-2-oxo-2H-chromen-3-yl)acetic acid
Arteminorin C2-Hydroxy-4,5-dimethoxybenzaldehyde2-(7-Methoxy-2-oxo-2H-chromen-3-yl)acetic acid

The pyrone ring of each coumarin unit contains an α,β-unsaturated system, making the C4 and C4' positions electrophilic and thus susceptible to nucleophilic attack. This reactivity is characteristic of Michael-type or conjugate additions. rutgers.edunih.gov While the unsubstituted 3,3'-bicoumarin is not extensively studied in this context, the reactivity of related coumarins provides insight. For example, coumarins bearing electron-withdrawing groups at the C3 position readily undergo 1,4-addition reactions with various nucleophiles. researchgate.netnih.gov The C3-C3' linkage in 2H,2'H-[3,3'-Bichromene]-2,2'-dione itself acts as a substituent, and the C4/C4' positions are expected to be reactive towards strong nucleophiles.

The reaction of 3-(bromoacetyl)coumarin (B1271225) with nucleophiles demonstrates the multiple electrophilic sites within the coumarin system, including the C4 position. nih.govrsc.org Similarly, 3-nitro-2H-chromenes react with stabilized azomethine ylides in a process initiated by a Michael addition at the C4 position. nih.gov These examples suggest that the C4 and C4' carbons of the bicoumarin scaffold are viable targets for introducing new functionalities via conjugate addition.

Cycloaddition Reactions of 3,3'-Bicoumarins (e.g., Photoreactivity and [2π + 2π] Cycloadditions)

Coumarins are well-known for their photoreactivity, particularly their ability to undergo [2π+2π] photocycloaddition reactions. nih.gov Upon irradiation, typically with UV light, the C3-C4 double bond of a coumarin molecule can react with another olefin to form a cyclobutane (B1203170) ring. This reaction is a powerful tool for creating complex polycyclic structures. In the case of 3,3'-bicoumarin, the two C3=C4 double bonds are held in proximity, suggesting the potential for an intramolecular [2π+2π] cycloaddition upon irradiation. Such a reaction would yield a highly constrained, cage-like structure containing a central cyclobutane ring fused to the two pyrone systems.

While direct photochemical studies on the parent 3,3'-bicoumarin are scarce, the principles are well-established for monomeric coumarins and their derivatives. researchgate.net Furthermore, coumarins have been shown to participate in other types of cycloadditions, including intermolecular [2π+2σ] photocycloadditions with strained molecules like bicyclo[1.1.0]butanes, showcasing the versatility of the coumarin double bond as a dienophile. nih.govresearchgate.net There are also examples of photochemical [3+2] cycloadditions involving related heterocyclic systems. rsc.org

Table 2: Potential Cycloaddition Reactions of the Bicoumarin Scaffold
Reaction TypeReacting MoietyPotential Product TypeReference Principle
Intramolecular [2π + 2π] PhotocycloadditionC3=C4 and C3'=C4' double bondsCyclobutane-fused polycyclic structure nih.govresearchgate.net
Intermolecular [2π + 2π] PhotocycloadditionC3=C4 or C3'=C4' double bond with an external alkeneCyclobutane-adduct of bicoumarin nih.gov
Intermolecular [2π + 2σ] PhotocycloadditionC3=C4 or C3'=C4' double bond with a σ-bond donorBicyclo[2.1.1]hexane-type adduct researchgate.net

Functional Group Transformations on Substituted this compound Scaffolds

Once substituents are present on the bicoumarin framework, they can be chemically modified to create new derivatives. These transformations rely on standard functional group interconversion reactions.

The two lactone (cyclic ester) carbonyl groups in 3,3'-bicoumarin are key functional handles. They can undergo reactions typical of esters, although the stability of the aromatic system influences their reactivity. rutgers.edu

Hydrolysis: Under basic or acidic conditions, the lactone rings can be hydrolyzed to yield the corresponding dicarboxylic acid. This reaction proceeds via nucleophilic acyl substitution. nih.gov

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactone carbonyls to the corresponding diol, 2,2'-bis(hydroxymethyl)-[3,3'-bi-2H-chromene]. Milder reagents like sodium borohydride (B1222165) may also effect this reduction. smolecule.com

Aminolysis/Amidation: Reaction with primary or secondary amines can lead to the opening of one or both lactone rings to form amides. researchgate.net For example, reaction with a diamine like 1,2-phenylenediamine could potentially lead to complex heterocyclic products through sequential ring-opening and recyclization. acgpubs.org

Substituents on the benzenoid rings, typically introduced via the synthesis from substituted precursors, can be further manipulated. acs.org This allows for the fine-tuning of the molecule's properties.

Reduction of Nitro Groups: If a nitro-substituted bicoumarin is prepared, the nitro group can be readily reduced to an amino group using standard reagents like SnCl₂/HCl or catalytic hydrogenation. This introduces a nucleophilic and basic site onto the aromatic ring.

Ether Cleavage: Many natural bicoumarins contain methoxy (B1213986) groups. acs.orgnih.gov These can be cleaved to the corresponding phenols (hydroxy groups) using reagents like boron tribromide (BBr₃) or strong acids. This unmasks a phenolic hydroxyl group, which can then be used for further functionalization, such as alkylation or esterification.

Halogen Displacement: A halogen substituent, such as chlorine or bromine, on the aromatic ring could potentially be displaced via nucleophilic aromatic substitution if the ring is sufficiently activated by other electron-withdrawing groups. Alternatively, halogens can be used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, dramatically increasing molecular complexity.

This compound as Versatile Building Blocks in Heterocyclic Synthesis

The scaffold of this compound, a member of the dicoumarol family, presents a rich platform for the synthesis of a diverse array of heterocyclic compounds. The inherent reactivity of the coumarin moieties, particularly the lactone rings and the activated positions adjacent to the carbonyl groups, allows for a variety of chemical transformations. This section explores the utility of this compound and its closely related analogues as foundational starting materials for constructing more complex heterocyclic systems, including those containing nitrogen, oxygen, and sulfur atoms.

The strategic importance of coumarin derivatives in medicinal chemistry and materials science drives the continuous development of synthetic methodologies to access novel heterocyclic structures. The reactions of dicoumarols, such as 3,3'-arylmethylene-bis(4-hydroxycoumarin), provide a well-established precedent for the potential reactivity of this compound. These reactions typically proceed through the condensation of various nucleophiles with the dicarbonyl compound, leading to the formation of new fused or spirocyclic heterocyclic rings.

The reaction of dicoumarol derivatives with nitrogen-based nucleophiles is a cornerstone for the synthesis of various nitrogen-containing heterocycles. These reactions often involve condensation followed by cyclization, yielding complex polycyclic structures.

Reaction with Hydrazines: The condensation of 3,3'-arylmethylene-bis(4-hydroxycoumarin) with hydrazine (B178648) hydrate (B1144303) is a well-documented method for the synthesis of pyranopyrazole derivatives. nih.govresearchgate.netnih.govgsconlinepress.comresearchgate.net This reaction proceeds through the initial formation of a pyrazolone, followed by cyclization involving the second coumarin moiety. It is anticipated that this compound would undergo a similar transformation to yield novel pyranopyrazole systems. The reaction can be influenced by the nature of the hydrazine derivative used, allowing for the introduction of various substituents on the resulting pyrazole (B372694) ring.

Reaction with Urea (B33335) and Thiourea (B124793): The reaction of dicoumarols with urea and thiourea provides access to heterocyclic systems incorporating a urea or thiourea moiety. niscpr.res.innih.govnih.gov For instance, the condensation of 3-acetyl-4-hydroxycoumarin with urea results in the formation of 1,3-bis[(1E)-1-(4-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]urea. niscpr.res.in By analogy, this compound could react with urea or thiourea to generate unique heterocyclic structures with potential biological activities. One-pot condensations of 4-hydroxycoumarin (B602359) with arylglyoxals and ureas are also known to produce 4-aryl-5-(4-hydroxy-2-oxo-2H-chromen-3-yl)-1H-imidazol-2(3H)-ones. researchgate.net

Synthesis of Pyridine (B92270) Derivatives: The fusion of a pyridine ring to a coumarin scaffold can lead to chromenopyridine derivatives, a class of compounds with significant biological and medicinal importance. nih.gov While direct synthesis from this compound is not extensively reported, the general strategies for constructing chromenopyridines often involve multicomponent reactions that could potentially utilize dicoumarol-type structures as starting materials.

The following table summarizes the expected reactions of this compound with various nitrogen-containing nucleophiles based on the reactivity of its analogues.

NucleophileExpected Product TypeReaction Conditions (based on analogues)
Hydrazine HydratePyranopyrazole derivativesReflux in ethanol (B145695)
PhenylhydrazineN-Phenylpyranopyrazole derivativesReflux in ethanol
UreaUrea-bridged bis-coumarin derivatives or Imidazolone derivativesReflux in ethanol; one-pot condensation with glyoxals
ThioureaThiourea-bridged bis-coumarin derivatives or Thioimidazolone derivativesReflux in ethanol
AminesEnamine derivatives or other nitrogen-containing heterocyclesVaries depending on amine structure and reaction conditions

The reactivity of the this compound scaffold is not limited to reactions with nitrogen nucleophiles. The inherent functionalities also allow for the synthesis of various oxygen and sulfur-containing heterocycles.

Knoevenagel Condensation: The active methylene (B1212753) bridge in related 3,3'-arylmethylene-bis(4-hydroxycoumarin)s can participate in Knoevenagel condensation reactions with various aldehydes. nih.govrsc.orgresearchgate.net This reaction allows for the introduction of a new carbon-carbon double bond and further functionalization, which can be a stepping stone for the synthesis of more complex oxygen-containing heterocycles. It is plausible that the 3,3'-linkage in this compound could be modified to create a reactive site for similar condensations.

The versatility of this compound and its analogues as building blocks in heterocyclic synthesis is evident from the wide range of reactions they can undergo. The ability to react with a variety of nucleophiles to form new five- and six-membered heterocyclic rings, often in one-pot procedures, highlights their significance in synthetic organic chemistry. Further exploration of the reactivity of this specific bichromene derivative is likely to uncover new and efficient routes to novel heterocyclic scaffolds with interesting chemical and biological properties.

Advanced Spectroscopic Characterization of 2h,2 H 3,3 Bichromene 2,2 Dione

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the exact arrangement of atoms within a crystal. researchgate.net By irradiating a crystal with X-rays, a diffraction pattern is generated, which can be mathematically analyzed to produce a three-dimensional map of the electron density of the molecule. researchgate.net This allows for the precise measurement of bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecular structure. While specific crystallographic data for the parent 2H,2'H-[3,3'-Bichromene]-2,2'-dione is not available in the searched literature, the following subsections describe the key structural parameters that would be elucidated from such an analysis.

The conformation of the individual α-pyrone rings within the bichromene structure is another key aspect determined by X-ray crystallography. While the benzene (B151609) portion of the coumarin (B35378) system is planar, the six-membered pyrone ring can adopt various conformations to minimize ring strain. researchgate.net Typically, it may be nearly planar, or it could adopt non-planar conformations such as a "sofa" or "envelope" shape, where one or two atoms deviate from the plane formed by the other atoms. rsc.orgresearchgate.net The specific conformation is influenced by crystal packing forces and intramolecular interactions.

X-ray crystallography also reveals how molecules of this compound arrange themselves in the crystal lattice, governed by non-covalent supramolecular interactions. researchgate.netrsc.org Although the parent molecule lacks strong hydrogen bond donors like hydroxyl groups, weak C-H···O hydrogen bonds involving the carbonyl oxygen atoms are possible and would be identified. hmdb.ca Furthermore, the aromatic nature of the coumarin rings makes them susceptible to π-π stacking interactions, where the electron-rich π systems of adjacent molecules align, contributing significantly to the stability of the crystal structure. np-mrd.orgresearchgate.net The analysis would detail the distances and geometries of these interactions. hmdb.ca

Interactive Table: Key Parameters from a Hypothetical X-ray Crystallography Study

This table illustrates the type of data that would be obtained from an X-ray crystallographic analysis of this compound.

ParameterDescriptionExpected Information
Crystal System The symmetry system to which the crystal belongs (e.g., monoclinic, orthorhombic).Defines the basic symmetry of the unit cell.
Space Group The specific symmetry group of the crystal.Provides detailed information on the symmetry operations within the unit cell.
Unit Cell Dimensions The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).Defines the size and shape of the repeating unit in the crystal.
Dihedral Angle The angle between the planes of the two coumarin moieties.A precise value in degrees (°) indicating the molecular twist.
Pyrone Conformation The shape of the α-pyrone ring.Description (e.g., planar, sofa, envelope) with puckering parameters.
π-π Stacking Distance The distance between the centroids of stacked aromatic rings.A value in angstroms (Å) indicating the strength of the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms. beilstein-journals.org While a complete, assigned spectrum for the parent this compound is not detailed in the searched sources, the expected spectral characteristics can be inferred from data on the coumarin monomer and its derivatives. ias.ac.inhebmu.edu.cn

A ¹H-NMR spectrum of this compound would provide a wealth of structural information. Due to the molecule's symmetry, the protons on the two coumarin units are expected to be chemically equivalent, simplifying the spectrum.

Aromatic Protons: The protons on the benzene rings (H-5/H-5', H-6/H-6', H-7/H-7', H-8/H-8') would appear in the characteristic aromatic region, typically between δ 7.0 and 8.0 ppm. researchgate.net Their specific chemical shifts and splitting patterns (multiplicity) would depend on their position and coupling to adjacent protons.

Vinylic Protons: The proton at the C4/C4' position is a key singlet in the spectrum, expected to be significantly deshielded due to its position adjacent to the C3-C3' linkage and the electron-withdrawing carbonyl group. In the coumarin monomer, the H-4 proton appears as a doublet around δ 7.7 ppm. hmdb.ca In the dimer, this signal would be a singlet and its exact shift would be indicative of the electronic environment at the linkage point.

Coupling Constants (J): The coupling constants between adjacent aromatic protons provide information on their connectivity (ortho, meta, para coupling).

The ¹³C-NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical nature. For the symmetrical 3,3'-bicoumarin, ten distinct carbon signals would be expected.

Carbonyl Carbon (C-2/C-2'): The lactone carbonyl carbon is the most deshielded, typically appearing in the range of δ 160-162 ppm. hebmu.edu.cnchemicalbook.com

Aromatic & Vinylic Carbons: The carbons of the benzene rings and the C3/C3' and C4/C4' double bond would resonate between approximately δ 115 and 155 ppm. researchgate.netchemicalbook.com The C-3/C-3' carbon, being at the linkage point, would have a chemical shift significantly different from that in the coumarin monomer. The quaternary carbons (C-4a/C-4a', C-8a/C-8a', and C-3/C-3') can be distinguished from protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

2D-NMR: Full and unambiguous assignment of all proton and carbon signals would be achieved using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). researchgate.net

Interactive Table: Expected ¹H and ¹³C NMR Data

This table outlines the expected signals and their characteristics for this compound based on general principles and data from coumarin. hmdb.cachemicalbook.com

PositionAtom TypeExpected ¹H Shift (δ ppm)Expected ¹³C Shift (δ ppm)Notes
2, 2' ¹³C-~160Carbonyl carbon, highly deshielded.
3, 3' ¹³C-~120-130Quaternary carbon at the linkage point.
4, 4' ¹H / ¹³C~7.8-8.5 (singlet)~140-145Vinylic proton and carbon.
4a, 4a' ¹³C-~118-120Quaternary carbon at the ring junction.
5, 5' ¹H / ¹³C~7.2-7.8~124-128Aromatic proton and carbon.
6, 6' ¹H / ¹³C~7.2-7.8~124-132Aromatic proton and carbon.
7, 7' ¹H / ¹³C~7.2-7.8~124-132Aromatic proton and carbon.
8, 8' ¹H / ¹³C~7.2-7.8~116-118Aromatic proton and carbon.
8a, 8a' ¹³C-~153-155Quaternary carbon bonded to oxygen.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules with overlapping resonances in 1D spectra. Techniques like COSY, HSQC, and HMBC reveal through-bond and through-space correlations between nuclei.

COrrelation SpectroscopY (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu In the COSY spectrum of this compound, cross-peaks would be expected between adjacent protons on the aromatic rings, allowing for the sequential assignment of the spin systems in each of the two symmetric benzene moieties.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edu The HSQC spectrum provides a direct link between the ¹H and ¹³C spectra, showing a correlation peak for each C-H bond. youtube.com This would allow for the definitive assignment of each protonated carbon in the aromatic and pyrone rings.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the molecular skeleton by revealing long-range correlations (typically 2-4 bonds) between protons and carbons. sdsu.educolumbia.edu This technique is particularly powerful for identifying quaternary (non-protonated) carbons. For this compound, key HMBC correlations would be observed from the vinylic proton (H-4/H-4') to the carbonyl carbon (C-2/C-2') and the carbons of the fused benzene ring, as well as from the aromatic protons to the carbonyl carbon and the ether-linked carbon (C-8a/C-8'a). These correlations are fundamental in confirming the linkage between the two chromenone units.

Expected 2D NMR Correlation Technique Atoms Involved Significance
H-4 ↔ H-4'COSYNot expected (no direct coupling)Confirms symmetry and lack of direct coupling between the two halves.
Aromatic Protons (e.g., H-5 ↔ H-6)COSYAdjacent aromatic protonsEstablishes connectivity within the benzene rings. sdsu.edu
H-4 ↔ C-4HSQCVinylic proton and its carbonAssigns the vinylic C-H group. columbia.edu
Aromatic Protons ↔ Aromatic CarbonsHSQCAromatic C-H groupsAssigns the protonated aromatic carbons. youtube.com
H-4 ↔ C-2, C-4a, C-5HMBCVinylic proton to nearby carbonsConfirms the α,β-unsaturated lactone structure. sdsu.edu
Aromatic Protons ↔ C=O CarbonHMBCProtons on the benzene ring to the carbonyl carbonEstablishes the connectivity of the benzene ring to the lactone.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). americanpharmaceuticalreview.commdpi.com The spectra of different crystalline forms (polymorphs) of the same compound can show differences in band frequencies, intensities, and number due to variations in molecule-molecule interactions in the crystal lattice. americanpharmaceuticalreview.com

For this compound, the key functional groups are the α,β-unsaturated lactone (chromen-2-one system), the aromatic rings, and the ether linkages.

Carbonyl (C=O) Stretching: The most prominent band in the IR spectrum is expected to be the strong absorption from the lactone carbonyl stretching vibration. For coumarin derivatives, this typically appears in the region of 1750-1700 cm⁻¹.

Carbon-Carbon (C=C) Stretching: Vibrations from the C=C double bonds in the pyrone ring and the aromatic rings are expected in the 1650-1450 cm⁻¹ region. scielo.org.za These bands are often strong in both IR and Raman spectra.

Carbon-Oxygen (C-O) Stretching: The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage within the lactone ring are typically found in the 1300-1000 cm⁻¹ range.

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the benzene ring, are found in the 900-650 cm⁻¹ region. scielo.org.za

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
ν(C=O)Lactone Carbonyl1750 - 1700StrongMedium
ν(C=C)Aromatic & Pyran1650 - 1450Medium-StrongStrong
ν(C-O-C)Ether Linkage1300 - 1000StrongWeak
ν(C-H)Aromatic3100 - 3000MediumMedium
δ(C-H) out-of-planeAromatic900 - 650StrongWeak

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.net For conjugated systems like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (typically π* orbitals). The extended π-system, which encompasses both coumarin moieties, is expected to give rise to intense absorption bands in the UV region. researchgate.net The energy difference between the ground and excited states is sensitive to the molecular environment. mdpi.com

Absorption Maxima and Molar Absorptivity

The UV-Vis spectrum of this compound is expected to show characteristic absorption maxima (λmax), corresponding to π → π* transitions within the conjugated chromophore. The intensity of these absorptions is quantified by the molar absorptivity (ε), which is a measure of how strongly the molecule absorbs light at a specific wavelength. Based on data for similar pyranochromene-dione derivatives, multiple absorption bands can be anticipated. researchgate.net

Solvent λmax (nm) (Representative) Molar Absorptivity, ε (L mol⁻¹ cm⁻¹) (Representative) Electronic Transition
Dichloromethane (B109758)~310 - 330~10,000 - 20,000π → π
Dichloromethane~260 - 280~25,000 - 40,000π → π

Note: The values presented are representative for this class of compounds and may vary for the specific molecule. researchgate.net

Solvatochromic Effects on UV-Vis Spectra

Solvatochromism describes the change in the position, and sometimes intensity, of a substance's absorption bands when measured in different solvents. psu.edu This phenomenon arises from differential solvation of the ground and excited electronic states of the solute molecule by the solvent. mdpi.comnih.gov

The electronic transitions in coumarin derivatives are typically of a π → π* nature. For such transitions, the excited state is generally more polar than the ground state. Consequently, an increase in solvent polarity is expected to stabilize the excited state more than the ground state. This leads to a decrease in the energy gap for the transition, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or "red" shift). researchgate.net Therefore, when transitioning from a nonpolar solvent like hexane (B92381) to a polar solvent like ethanol (B145695) or acetonitrile, a bathochromic shift in the λmax of this compound would be anticipated.

Computational Chemistry and Theoretical Investigations of 2h,2 H 3,3 Bichromene 2,2 Dione

Quantum Chemical Calculations on Molecular Structure and Energetics

Quantum chemical calculations are foundational to modern computational chemistry, aiming to solve the Schrödinger equation to describe the behavior of electrons in molecules. researchgate.net These methods are crucial for determining the stable three-dimensional arrangements of atoms and the energy changes that occur during chemical reactions.

The first step in most computational studies is to determine the most stable structure of a molecule, known as its equilibrium geometry. Density Functional Theory (DFT) is a widely used quantum mechanical method for this purpose. elsevierpure.com It calculates the electron density of a system to determine its energy, offering a balance between accuracy and computational cost. uni-konstanz.de The geometry is optimized by finding the atomic coordinates that correspond to the minimum energy on the potential energy surface.

CompoundDihedral Angle Between Coumarin (B35378) Units (°)Reference
6,6′-dimethyl-2H,2′H-3,4′-bichromene-2,2′-dione52.37 nih.govresearchgate.net
7,7′,8,8′-Tetramethoxy-4,4′-dimethyl-3,5′-bichromene-2,2′-dione79.93 researchgate.net
7,7′-Dihydroxy-4,4′-dimethyl-3,4-dihydro-2H,2′H-4,6′-bichromene-2,2′-dione88.07 nih.gov

Computational chemistry is instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the structures of transient intermediates and the high-energy transition states that connect them. DFT calculations can determine the activation energies required to overcome these barriers, providing insight into reaction rates and feasibility. mdpi.com

For a molecule like 2H,2'H-[3,3'-Bichromene]-2,2'-dione, this could involve modeling its synthesis, for example, through the oxidative coupling of two coumarin units. Theoretical studies, such as those performed on the cycloaddition reactions to form triazoles, can evaluate all possible reaction pathways to determine the most likely mechanism. mdpi.com Such an analysis for the bichromene would involve calculating the Gibbs free energies of reactants, proposed intermediates, transition states, and the final product to construct a complete energy profile of its formation.

Electronic Structure Analysis and Reactivity Prediction

Beyond simple geometry, understanding the distribution of electrons within a molecule is key to predicting its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. wuxibiology.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO represents the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. The HOMO-LUMO gap can also determine the wavelengths of light a molecule can absorb, influencing its optical properties. ossila.com

Computational methods like DFT are used to calculate the energies of these frontier orbitals. From these energies, global reactivity descriptors can be derived to quantify aspects of a molecule's reactivity. irjweb.com

Table of Global Reactivity Descriptors (Illustrative Examples) (Note: These values are for illustrative compounds and not this compound)

ParameterFormulaImidazole (B134444) Derivative (eV) irjweb.com5-azaindole Substrate (eV) wuxibiology.com
EHOMO--6.2967-6.86
ELUMO--1.80961.52
Energy Gap (ΔE)ELUMO - EHOMO4.48718.38
Chemical Hardness (η)(ELUMO - EHOMO) / 22.24354.19
Electronegativity (χ)-(EHOMO + ELUMO) / 24.05312.67
Electrophilicity Index (ω)χ2 / (2η)3.65960.85

The distribution of electrons in a molecule is not uniform. A molecular electrostatic potential (MESP) map is a visualization tool that illustrates the three-dimensional charge distribution. libretexts.org It is calculated by placing a hypothetical positive "test" charge at various points on the electron density surface of the molecule and calculating the potential energy. libretexts.orgsparkle.pro.br

Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. These often occur around electronegative atoms like oxygen. chemrxiv.org Regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. For this compound, an MESP map would be expected to show significant negative potential around the carbonyl oxygen atoms of the dione (B5365651) structure, identifying them as primary sites for interaction with electrophiles or for hydrogen bonding. mdpi.com This analysis provides a visual guide to the molecule's reactive sites. chemrxiv.org

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties. Theoretical calculations can generate simulated spectra, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR), which can be compared with experimental results. mdpi.comnih.gov This correlation serves two purposes: it helps in the interpretation and assignment of complex experimental spectra, and it validates the accuracy of the computational model used.

For instance, DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. Similarly, chemical shifts in NMR spectroscopy can be calculated. Studies on related heterocyclic compounds, such as pyran-dione derivatives and inden-diones, have shown a strong correlation between the calculated and experimental spectroscopic data, often with correlation coefficients exceeding 0.99. nih.govmdpi.com This demonstrates the high predictive power of modern computational methods, allowing for the structural confirmation of synthesized compounds.

Theoretical UV-Vis Spectra Simulation (e.g., TD-DFT and PCM models)

The electronic absorption properties of this compound and its derivatives can be effectively studied using theoretical methods, which complement experimental spectroscopic data. Time-dependent density functional theory (TD-DFT) is a prominent quantum chemical method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. github.ionih.govsharif.edu The accuracy of these predictions is often enhanced by incorporating solvent effects through models like the Polarizable Continuum Model (PCM). github.ionih.gov

The PCM approach models the solvent as a continuous dielectric medium, which accounts for the bulk solvent effects on the solute's electronic structure. github.io This is crucial as solute-solvent interactions can significantly influence the positions of absorption maxima. conicet.gov.ar For coumarin and chromone (B188151) derivatives, TD-DFT calculations have been shown to predict UV spectra with a high degree of accuracy, often within a few nanometers of experimental values. github.io

Theoretical studies on related coumarin structures have demonstrated that the choice of functional and basis set within the DFT framework is critical for obtaining reliable results. github.iosharif.edu For instance, functionals like PBE0 and B3LYP, combined with appropriate basis sets, have been successfully used to calculate the UV spectra of various pyranone derivatives. github.io These calculations help in assigning the observed electronic transitions, which are typically of a π → π* nature in these systems. researchgate.net

The combination of TD-DFT and PCM provides a robust methodology for simulating the UV-Vis spectra of bicoumarin, enabling a deeper understanding of its electronic transitions and the influence of the chemical environment on its photophysical properties. github.ionih.gov

Vibrational Frequency Calculations

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure and bonding. Theoretical vibrational frequency calculations are essential for the accurate assignment of the experimentally observed vibrational bands to specific molecular motions. uni-rostock.de Density functional theory (DFT) has proven to be a powerful tool for this purpose, allowing for the calculation of harmonic and anharmonic vibrational frequencies.

For complex molecules like this compound, a normal coordinate analysis based on DFT calculations can provide a detailed description of the vibrational modes in terms of potential energy distribution (PED). This analysis helps to understand the extent of coupling between different vibrational motions within the molecule. For instance, in related β-diketone structures, it has been shown that vibrations of the enolic ring are considerably coupled with the vibrations of terminal groups.

The choice of the functional and basis set is crucial for the accuracy of the calculated frequencies. The B3LYP functional, for example, is commonly used for such calculations. To obtain reliable frequency values, larger basis sets are often recommended. mdpi.com These calculations are typically performed at the optimized geometry of the molecule. mdpi.com

By performing vibrational frequency calculations, researchers can gain detailed insights into the structural dynamics of bicoumarin, aiding in the interpretation of experimental IR and Raman spectra and providing a deeper understanding of its molecular structure.

Molecular Modeling for Biological Interactions

Molecular modeling techniques are pivotal in predicting and understanding the interactions of small molecules like this compound with biological macromolecules. These computational methods can guide the design of new therapeutic agents and elucidate their mechanisms of action.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein, to form a stable complex. nih.govfrontiersin.org This method is instrumental in identifying potential biological targets for a given compound and understanding the key interactions that govern binding affinity. nih.gov For coumarin derivatives, which are known to possess a wide range of biological activities, molecular docking can help to elucidate their mechanism of action at a molecular level. researchgate.net

The process involves placing the ligand into the binding site of the target protein and evaluating the binding affinity using a scoring function. nih.gov Programs like AutoDock Vina are commonly used for this purpose. mdpi.com The results of docking studies can reveal important interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. mdpi.com For example, a study on a pyrimidine (B1678525) derivative showed that the formation of four conventional hydrogen bonds with the target protein confirmed the high stability of the resulting complex. mdpi.com

In the context of this compound, molecular docking simulations can be employed to screen for potential protein targets and to predict the binding modes and affinities. This information is invaluable for understanding its potential pharmacological effects and for the rational design of more potent analogs.

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.govyoutube.com MD simulations are used to assess the stability of the complex predicted by docking and to study the conformational changes that may occur upon ligand binding. nih.govnih.gov

MD simulations are performed using software packages like GROMACS or NAMD, which employ force fields to describe the interactions between atoms. nih.govmdpi.com By simulating the system for a period of time (nanoseconds to microseconds), one can observe the trajectory of the atoms and analyze various properties, such as the root-mean-square deviation (RMSD) of the ligand and protein, to assess the stability of the complex. youtube.comnih.gov Hydrogen bond analysis throughout the simulation can also provide insights into the persistence of key interactions. nih.gov

For this compound, MD simulations of its complex with a potential protein target would provide crucial information on the stability of the interaction and the dynamic behavior of the ligand within the binding pocket. This can help to validate the docking results and provide a more realistic model of the biological interaction. nih.gov

The coordination chemistry of coumarin derivatives with metal ions has garnered significant interest due to the potential for creating complexes with enhanced biological and catalytic properties. ijrpr.com Theoretical investigations, particularly using DFT, play a crucial role in understanding the nature of metal-ligand bonding and predicting the structures and stabilities of these complexes. ijrpr.comresearchgate.net

DFT calculations can be used to optimize the geometry of metal complexes and to analyze their electronic structure, including frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP). researchgate.net These calculations can confirm the coordination modes of the ligand, for example, through carbonyl and oxygen-containing groups, and predict the preferred geometry around the metal center. ijrpr.com

Energy decomposition analysis and the quantum theory of atoms in molecules (QTAIM) can provide deeper insights into the nature of the metal-ligand bond, revealing the extent of ionic and covalent character. researchgate.net Such theoretical studies on bicoumarin derivatives could explore their potential as chelating agents for various metal ions, paving the way for the design of novel metal-based compounds with specific applications. nih.gov

Network Pharmacology and Systems Biology Approaches for Mechanism Elucidation

Network pharmacology is an emerging field that aims to understand the effects of drugs on a systems level by analyzing the complex network of interactions between drugs, targets, and diseases. frontiersin.orgjapsonline.com This approach is particularly well-suited for studying the multifaceted pharmacological effects of natural products and their derivatives, such as coumarins. researchgate.net

The process typically begins with identifying the potential targets of a compound using databases and prediction tools. nih.gov These targets are then mapped onto protein-protein interaction (PPI) networks to identify key proteins and pathways that are modulated by the compound. frontiersin.orgmdpi.com By integrating this information with disease-related gene networks, it is possible to elucidate the potential mechanisms of action of the compound against a specific disease. nih.govfrontiersin.org

For this compound, a network pharmacology approach could be used to predict its potential therapeutic targets and to explore the biological pathways it might influence. This could reveal novel therapeutic applications and provide a holistic understanding of its pharmacological profile. The construction of a "component-target-disease" network can help to visualize these complex relationships. frontiersin.org This systems-level perspective is invaluable for modern drug discovery and for understanding the complex biology of natural compounds. frontiersin.org

Applications of 2h,2 H 3,3 Bichromene 2,2 Dione in Advanced Materials and Chemical Probes Academic Research Focus

Integration into Polymeric Materials for Smart Functions

The photoresponsive nature of the bichromene unit makes it an attractive component for the creation of "smart" polymers that can change their properties in response to light.

Photo-responsive and Photoreversible Polymeric Systems

The core principle behind photo-responsive polymers containing bichromene-dione units lies in the reversible [2+2] cycloaddition reaction of the coumarin-like moieties. Upon irradiation with UV light of a specific wavelength (typically around 320-365 nm), the double bonds in the pyrone rings of adjacent bichromene units can dimerize, leading to the formation of a cyclobutane (B1203170) ring. rsc.org This dimerization process can be used to crosslink polymer chains, transforming a soluble polymer into an insoluble gel or a soft material into a more rigid one. rsc.org

Crucially, this crosslinking is often reversible. Irradiation with a shorter wavelength of UV light (<280 nm) can cleave the cyclobutane ring, restoring the original bichromene structure and reversing the change in material properties. rsc.org This photoreversibility allows for the creation of materials that can be repeatedly switched between two states, opening up applications in areas such as rewritable data storage, self-healing materials, and controlled drug delivery systems. While specific examples incorporating 2H,2'H-[3,3'-Bichromene]-2,2'-dione are not extensively documented in the reviewed literature, the well-established photochemistry of coumarin (B35378) derivatives provides a strong precedent for its potential in this area. rsc.org

Light-Harvesting Structures and Energy Transferring Compounds

Artificial light-harvesting systems mimic the process of photosynthesis by capturing light energy and transferring it to a reaction center. nih.govnih.govrsc.org The bichromene-dione structure, with its extended π-system, can act as an efficient light-absorbing antenna. By incorporating these units into a larger macromolecular assembly, it is possible to create systems that can funnel absorbed energy to a specific acceptor molecule.

The efficiency of this energy transfer is highly dependent on the spatial arrangement and spectral overlap between the donor (bichromene-dione) and acceptor chromophores. nih.govrsc.org Polymeric scaffolds provide a means to control the positioning of these components, thereby optimizing the energy transfer process. Research in this area explores the design of self-assembled systems, such as those based on perylenediimide chromophores, where light-harvesting and charge separation functionalities are combined. nih.gov The integration of this compound into such systems could lead to the development of novel materials for applications in organic photovoltaics and artificial photosynthesis. nih.govrsc.org

Applications in Organic Photo-Redox Catalysis and as Photo-Sensitizers

Photo-redox catalysis utilizes light energy to drive chemical reactions. A photosensitizer absorbs light and then transfers that energy to a substrate, initiating a chemical transformation. The bichromene-dione scaffold, with its ability to absorb UV-visible light and populate excited states, has the potential to act as an organic photosensitizer.

Upon photoexcitation, the bichromene-dione can participate in either a Type I or Type II photosensitized process. In a Type I mechanism, the excited photosensitizer directly interacts with the substrate through electron or hydrogen atom transfer. nih.govmdpi.com In a Type II mechanism, the excited photosensitizer transfers its energy to molecular oxygen, generating highly reactive singlet oxygen. mdpi.com

While specific applications of this compound as a photo-redox catalyst are still emerging, related coumarin and flavone (B191248) derivatives have shown promise. For instance, biflavones have been synthesized and their antioxidant properties evaluated, indicating their potential to participate in redox processes. acs.orguni-duesseldorf.de The development of functionalized bichromene-diones could lead to new catalysts for a variety of organic transformations, including C-H activation and functionalization, offering a greener alternative to traditional metal-based catalysts. snnu.edu.cnspringernature.com

Utilization as Dyes in Optical Technologies (e.g., Laser Dyes, Light-Emitting Diodes)

The strong fluorescence and photostability of certain coumarin derivatives make them suitable for use as gain media in dye lasers and as emitters in organic light-emitting diodes (OLEDs). Dye lasers are valued for their tunability, allowing the laser output to be adjusted across a range of wavelengths. The emission properties of this compound and its derivatives can be tuned by modifying their chemical structure, potentially leading to new laser dyes operating in different regions of the spectrum.

In the context of OLEDs, the development of efficient and stable blue-emitting materials remains a significant challenge. The bichromene-dione scaffold, with its inherent blue fluorescence, could serve as a platform for designing new emitter materials. While the direct use of this compound in commercial devices has not been reported, the synthesis and characterization of related fluorescent 2H-pyrone and 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives for OLED applications highlight the potential of this class of compounds.

Q & A

Q. What are the established synthetic routes for 2H,2'H-[3,3'-Bichromene]-2,2'-dione, and what are their limitations?

The compound is synthesized via tandem reactions involving 4-hydroxycoumarin and Baylis-Hillman adducts using triethylamine (Et3N) as a base catalyst. However, current methods are limited by low yields and narrow substrate scope. For example, Moghaddam et al. achieved synthesis via a one-pot reaction but noted challenges in isolating pure products due to competing side reactions . Column chromatography (silica gel, 60–120 mesh) with ethyl acetate/hexane gradients is commonly used for purification, though solvent optimization is critical to minimize decomposition .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm regiochemistry and substituent positions (e.g., distinguishing between carbonyl and lactone groups) .
  • HRMS : For precise molecular weight validation .
  • TGA : To assess thermal stability, with decomposition typically observed above 250°C .
  • UV-Vis and fluorescence spectroscopy : To evaluate π-π* transitions and emission properties, often in acetonitrile or DMSO .

Q. What biological relevance does this compound exhibit?

Derivatives of 2H-pyranochromene-2,5-diones (structural analogs) show antimicrobial and anticancer activities. However, specific studies on this compound are limited. Computational docking studies suggest potential interactions with kinase enzymes, warranting further in vitro validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Catalyst screening (e.g., La(OTf)3 or DBU) enhances reaction efficiency by reducing side products. Solvent polarity adjustments (e.g., switching from THF to DMF) and temperature control (60–80°C) improve regioselectivity. Kinetic studies using TLC monitoring are recommended to identify optimal reaction termination points .

Q. What methodologies are suitable for investigating photophysical and redox properties?

  • Cyclic voltammetry : To determine HOMO/LUMO levels and redox potentials. For example, studies in acetonitrile with 0.1 M TBAPF6 as electrolyte reveal reversible reduction waves at -1.2 V (vs. Ag/AgCl) .
  • Time-resolved fluorescence : To measure excited-state lifetimes, which correlate with optoelectronic applicability. Methanol or dichloromethane are preferred solvents due to low quenching effects .

Q. How can computational models elucidate structure-property relationships?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict electronic transitions and charge distribution. Hirshfeld surface analysis further quantifies intermolecular interactions (e.g., C-H···O contacts), aiding in crystallographic packing predictions .

Q. How to resolve contradictions in reported spectroscopic data?

Discrepancies in NMR chemical shifts often arise from solvent effects or impurities. Cross-validate data using multiple solvents (CDCl3 vs. DMSO-d6) and compare with computational NMR predictions (e.g., GIAO method). Contradictory UV-Vis spectra may require re-evaluating concentration or pH conditions .

Q. What strategies assess stability under oxidative conditions?

Hypervalent iodine reagents like HTIB (hydroxy(tosyloxy)iodobenzene) induce oxidation, producing 4H-chromene derivatives. Monitor reactions via TLC and isolate intermediates to map degradation pathways. Aerobic stability tests under UV light (λ = 365 nm) can accelerate decomposition studies .

Q. What purification challenges exist, and how are they addressed?

Polar byproducts complicate isolation. Gradient elution (hexane → ethyl acetate) with silica gel chromatography improves resolution. For thermally sensitive derivatives, low-temperature crystallization (e.g., -20°C in ethanol) is preferred .

Q. What role does this compound play in optoelectronic material development?

Its extended π-conjugation and redox activity make it a candidate for organic semiconductors. Studies show broad absorption bands (300–450 nm) and moderate fluorescence quantum yields (Φ = 0.15–0.3), suggesting utility in light-emitting diodes (LEDs) or sensors. Doping with transition metals (e.g., RuCl3) enhances charge transport properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.